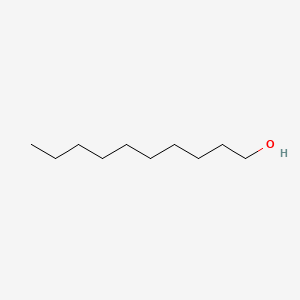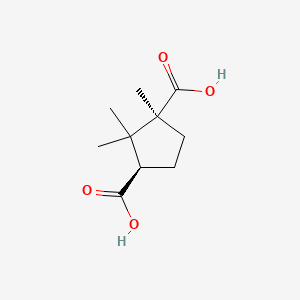
(-)-樟脑酸
概述
描述
Acids are substances that in water solution taste sour, change the color of certain indicators (e.g., reddens blue litmus paper), react with some metals to liberate hydrogen, react with bases to form salts, and promote certain chemical reactions .
Synthesis Analysis
The synthesis of an acid typically involves a reaction that adds a proton (H+) to a base. For example, the synthesis of hydrochloric acid (HCl) involves the reaction of hydrogen gas (H2) and chlorine gas (Cl2) to form HCl .Molecular Structure Analysis
The molecular structure of an acid often includes one or more hydrogen atoms that can be released as positively charged hydrogen ions . Techniques such as nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) are often used for analyzing the molecular structure of compounds .Chemical Reactions Analysis
Acids typically undergo reactions that involve the donation of a proton (H+) to a base. This is known as a Bronsted-Lowry acid reaction . The specific reactions an acid undergoes can depend on its molecular structure and the other substances present.Physical And Chemical Properties Analysis
Acids have several characteristic physical and chemical properties. They taste sour, can change the color of indicators, react with metals to produce hydrogen gas, and react with bases to form salts . The specific physical and chemical properties of an acid can depend on its molecular structure .科学研究应用
激活和脱敏机制
樟脑的结构和功能与樟脑酸密切相关,已对其激活和使瞬时受体电位香草素样受体 1 (TRPV1) 通道脱敏的能力进行了研究,这可能是其镇痛作用的基础。这种作用是由辣椒素的不同通道区域介导的,展示了 TRPV1 调制的独特途径 (Xu, Blair, & Clapham, 2005)。
合成应用
樟脑已被用作手性助剂,用于顺式线性均烯醇的对映选择性合成,展示了其在有机合成中实现高产率、对映选择性和所需的烯烃几何构型的效用 (Lee 等人,2004)。此外,樟脑磺酸在水性介质中用作曼尼希反应的高效催化剂,展示了其在催化具有高非对映或区域选择性的化学反应方面的多功能性 (Wu 等人,2004)。
作用机制
安全和危害
Acids can pose various safety hazards. They can be corrosive to metals and cause severe skin burns and eye damage. They may also cause respiratory irritation . Safety measures when handling acids include not breathing in the acid fumes, washing skin thoroughly after handling, wearing protective clothing, and using the acid only in a well-ventilated area .
未来方向
属性
IUPAC Name |
(1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPHULWDVZXLIL-QUBYGPBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H](C1(C)C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204569 | |
| Record name | Camphoric acid, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Camphoric acid | |
CAS RN |
560-09-8, 560-05-4 | |
| Record name | (1S,3R)-1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camphoric acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60219 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Camphoric acid, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,3R)-(-)-Camphoric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAMPHORIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62F72U898F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (-)-camphoric acid?
A1: (-)-Camphoric acid is represented by the molecular formula C10H16O4 and has a molecular weight of 198.23 g/mol.
Q2: Does spectroscopic data offer insights into the structure of (-)-camphoric acid?
A2: Absolutely. Techniques like Fourier transform infrared spectroscopy (FTIR) have been instrumental in characterizing (-)-camphoric acid and its derivatives. FTIR analysis reveals characteristic peaks corresponding to specific functional groups, such as carboxylic acid and cycloalkane moieties present in the molecule. [, ]
Q3: How does (-)-camphoric acid contribute to the properties of polymers?
A3: (-)-Camphoric acid, derived from the renewable resource camphor, has been successfully incorporated into polymers. Research shows that incorporating (-)-camphoric acid into polyester backbones can yield materials with high glass transition temperatures, indicating enhanced thermal stability. [, ]
Q4: Is (-)-camphoric acid suitable for developing biodegradable materials?
A4: Yes, polyesters synthesized using (-)-camphoric acid and sugar-derived diols exhibit an unusual susceptibility to hydrolytic degradation. This property makes them promising candidates for biodegradable materials. []
Q5: Can (-)-camphoric acid be used to synthesize chiral ligands for asymmetric catalysis?
A5: Yes, (-)-camphoric acid serves as a valuable starting material for constructing chiral ligands. Researchers have synthesized novel tridentate ligands from (+)-camphoric acid, the enantiomer of (-)-camphoric acid, and utilized them in the enantioselective ethylation of benzaldehydes, achieving impressive enantioselectivities up to 92%. []
Q6: Can carbenes derived from (-)-camphoric acid be used in asymmetric synthesis?
A6: Indeed, asymmetric camphor-based carbene ligands have been synthesized from (+)-camphoric acid. These carbenes have shown promise as ligands in copper-catalyzed B2Pin2 (bis(pinacolato)diboron) additions to unsaturated carbonyl compounds, demonstrating dual stereocontrol capabilities. []
Q7: Have computational methods been employed to study (-)-camphoric acid derivatives?
A7: Yes, computational chemistry has been used to study (-)-camphoric acid derivatives. For instance, density functional theory (DFT) calculations have provided insights into the molecular conformations of a 3,8-diimidazol-1,10-phenanthroline compound derived from (-)-camphoric acid, further elucidating its coordination behavior and structural properties. []
Q8: How does modifying the structure of (-)-camphoric acid derivatives impact their catalytic activity?
A8: Structural modifications significantly influence the catalytic performance of (-)-camphoric acid derivatives. For example, in enantioselective ethylation reactions, the presence or absence of specific substituents on the salicylaldehyde moiety of camphoric acid-derived Schiff base ligands dramatically affected the enantioselectivity. []
Q9: Are there challenges related to the formulation and stability of (-)-camphoric acid and its derivatives?
A9: While specific challenges related to formulation are not extensively discussed in the provided literature, it's important to acknowledge that formulating any compound, including (-)-camphoric acid and its derivatives, requires careful consideration of factors like solubility, stability, and compatibility with excipients. Further research in this area may provide valuable insights.
Q10: What analytical techniques are commonly used to characterize (-)-camphoric acid-based materials?
A10: Various analytical techniques are employed to characterize (-)-camphoric acid-based materials. Common methods include:
- X-ray diffraction (XRD): This technique is vital for determining the crystal structures of metal-organic frameworks (MOFs) and other crystalline materials incorporating (-)-camphoric acid. [, , , , ]
- Scanning Electron Microscopy (SEM): SEM provides valuable information about the morphology and microstructure of (-)-camphoric acid-based composites and polymers. []
- Thermogravimetric Analysis (TGA): TGA is essential for evaluating the thermal stability and decomposition profiles of materials containing (-)-camphoric acid. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for characterizing the structure and purity of (-)-camphoric acid derivatives, including synthesized ligands and polymers. [, , ]
Q11: What are the potential cross-disciplinary applications of (-)-camphoric acid and its derivatives?
A11: The unique properties of (-)-camphoric acid and its derivatives make them attractive for various applications, fostering cross-disciplinary research:
- Material Science: Developing biodegradable polymers, chiral stationary phases for separations, and novel composites. [, , ]
- Catalysis: Designing efficient and selective catalysts for asymmetric synthesis, contributing to pharmaceuticals and fine chemical production. [, ]
- Sensors: Exploring the potential of luminescent lanthanide-based MOFs containing (-)-camphoric acid for pH and temperature sensing applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

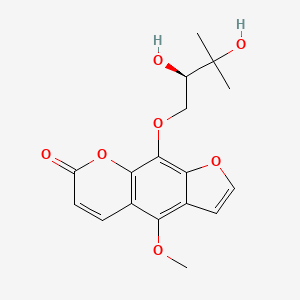
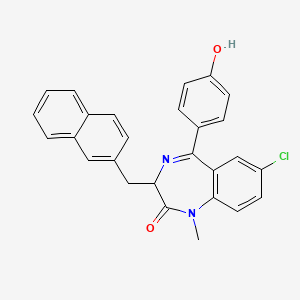
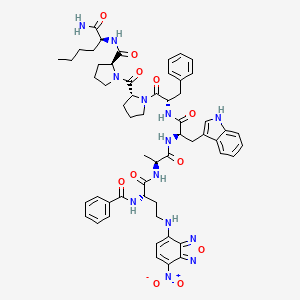
![(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline](/img/structure/B1668170.png)
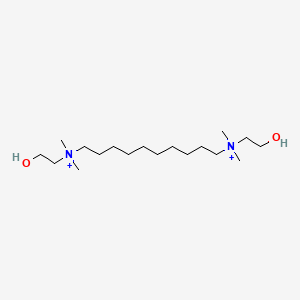
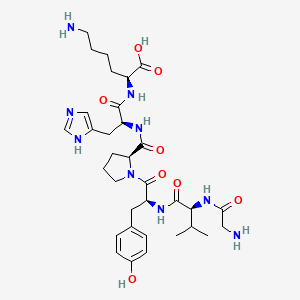
![11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid](/img/structure/B1668174.png)
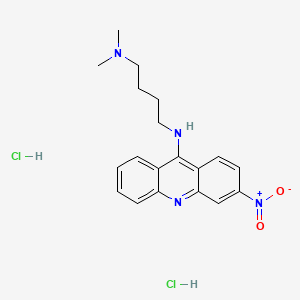
![N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide](/img/structure/B1668181.png)
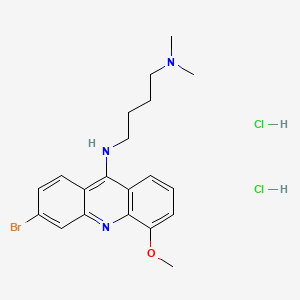
![2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B1668183.png)
![2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide](/img/structure/B1668184.png)

